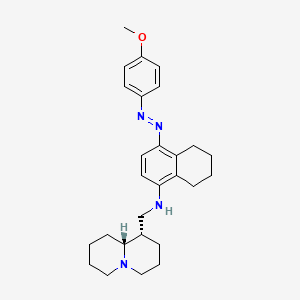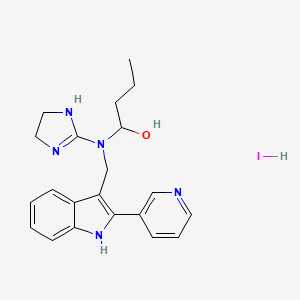
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is a chlorinated organic compound with the molecular formula C6H5Cl5O It is characterized by the presence of five chlorine atoms attached to a cyclohexene ring, along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol typically involves the chlorination of cyclohexene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions on the cyclohexene ring. The reaction conditions often include the use of chlorine gas and a suitable solvent, such as carbon tetrachloride, at low temperatures to control the reaction rate and prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where cyclohexene is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then subjected to purification steps, such as distillation and recrystallization, to isolate the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of pentachlorocyclohexanone or pentachlorocyclohexanal.
Reduction: Formation of tetrachlorocyclohexenol or trichlorocyclohexenol.
Substitution: Formation of pentachlorocyclohexanol or pentachlorocyclohexylamine.
Aplicaciones Científicas De Investigación
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an antimicrobial agent.
Medicine: Investigated for its potential use in developing new pharmaceuticals with antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mecanismo De Acción
The mechanism of action of 2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol involves its interaction with biological molecules, leading to the disruption of cellular processes. The compound’s chlorinated structure allows it to interact with and disrupt the function of enzymes and proteins, potentially leading to antimicrobial effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the integrity of cell membranes and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,5,6-Pentachlorocyclohexanol: Similar structure but with a fully saturated ring.
2,3,4,5,6-Pentachlorocyclohexanone: Contains a ketone group instead of a hydroxyl group.
2,3,4,5,6-Pentachlorocyclohexylamine: Contains an amino group instead of a hydroxyl group.
Uniqueness
2,3,4,5,6-Pentachloro-2-cyclohexen-1-ol is unique due to its combination of a cyclohexene ring with multiple chlorine atoms and a hydroxyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
35440-55-2 |
|---|---|
Fórmula molecular |
C6H5Cl5O |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentachlorocyclohex-2-en-1-ol |
InChI |
InChI=1S/C6H5Cl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-2,4,6,12H |
Clave InChI |
JTLDHMQFGYAZLM-UHFFFAOYSA-N |
SMILES canónico |
C1(C(C(C(=C(C1O)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


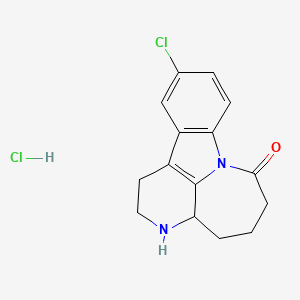

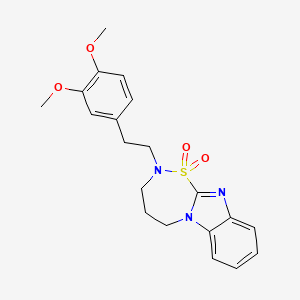

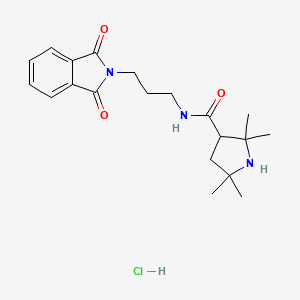
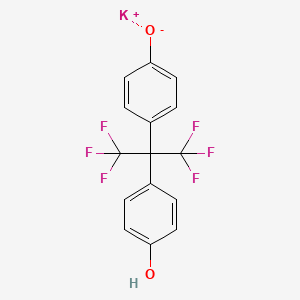

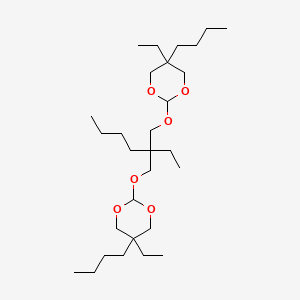
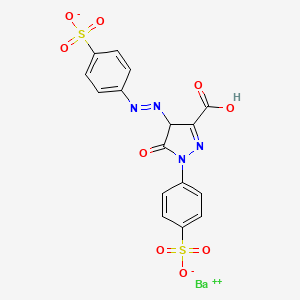
![[(3S,3aR,6S,6aS)-3-[1-oxido-4-(pyridine-3-carbonyl)piperazin-1-ium-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709323.png)
![(E)-but-2-enedioic acid;7-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1-phenyl-3,4-dihydroisoquinoline](/img/structure/B12709331.png)
